Thiamphenicol glycinate acetylcysteine

Catalog No.
S13265790
CAS No.
20192-91-0
M.F
C19H27Cl2N3O9S2
M. Wt
576.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiamphenicol glycinate acetylcysteine

CAS Number

20192-91-0

Product Name

Thiamphenicol glycinate acetylcysteine

IUPAC Name

(2R)-2-acetamido-3-sulfanylpropanoic acid;[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-aminoacetate

Molecular Formula

C19H27Cl2N3O9S2

Molecular Weight

576.5 g/mol

InChI

InChI=1S/C14H18Cl2N2O6S.C5H9NO3S/c1-25(22,23)9-4-2-8(3-5-9)12(20)10(7-24-11(19)6-17)18-14(21)13(15)16;1-3(7)6-4(2-10)5(8)9/h2-5,10,12-13,20H,6-7,17H2,1H3,(H,18,21);4,10H,2H2,1H3,(H,6,7)(H,8,9)/t10-,12-;4-/m10/s1

InChI Key

PEGBMQRZXOKYCO-XGBIXHFLSA-N

Canonical SMILES

CC(=O)NC(CS)C(=O)O.CS(=O)(=O)C1=CC=C(C=C1)C(C(COC(=O)CN)NC(=O)C(Cl)Cl)O

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)O.CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](COC(=O)CN)NC(=O)C(Cl)Cl)O

Thiamphenicol glycinate acetylcysteine is a complex therapeutic compound that integrates the properties of thiamphenicol, an antibiotic, and acetylcysteine, a mucolytic agent. This combination enhances its efficacy in treating respiratory infections characterized by viscous secretions. Thiamphenicol glycinate itself is a derivative of thiamphenicol, which is known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. The addition of acetylcysteine provides mucolytic benefits, making this compound particularly useful in clinical settings where mucus clearance is essential for recovery from respiratory conditions .

  • Formation of Thiamphenicol Glycinate: Initially, thiamphenicol is reacted with glycine to form thiamphenicol glycinate.
  • Acetylation: The next step involves the reaction of thiamphenicol glycinate with acetylcysteine. This reaction typically occurs in an organic solvent such as methyl alcohol, where the hydroxyl group of the glycine moiety reacts with the acetyl group from acetylcysteine.
  • Precipitation: After the reaction, thiamphenicol glycinate acetylcysteine is precipitated from the solution using a suitable precipitation solvent like chloroform or ethyl ether .

These reactions not only yield the desired compound but also enhance its stability and bioavailability.

Thiamphenicol glycinate acetylcysteine exhibits significant biological activity due to its dual components:

  • Antibacterial Activity: The thiamphenicol component provides robust antibacterial effects, outperforming thiamphenicol glycinate alone by 20 to 50% in certain bacterial strains .
  • Mucolytic Action: Acetylcysteine contributes to mucolysis by breaking down mucus structure, facilitating easier clearance from the respiratory tract. This dual action makes thiamphenicol glycinate acetylcysteine particularly effective in treating conditions like bronchitis and pneumonia where mucus accumulation poses a challenge .

Clinical studies have shown positive outcomes when using this compound for pediatric patients suffering from acute respiratory infections, indicating its effectiveness in reducing symptoms such as cough and dyspnea .

The synthesis methods for thiamphenicol glycinate acetylcysteine generally involve:

  • Preparation of Thiamphenicol Glycinate: This is achieved through a direct reaction between thiamphenicol and glycine in an appropriate solvent.
  • Reaction with Acetylcysteine: The thiamphenicol glycinate is then reacted with acetylcysteine under controlled conditions to form the final product.
  • Isolation and Purification: The resulting compound is isolated through precipitation techniques and further purified to ensure high yield and purity .

These methods are designed to optimize yield while maintaining the integrity of the compound.

Thiamphenicol glycinate acetylcysteine has several important applications:

  • Clinical Use: It is primarily used in treating respiratory infections where mucus clearance is necessary. Its combination of antibacterial and mucolytic properties makes it suitable for conditions like bronchitis and pneumonia.
  • Veterinary Medicine: The compound is also utilized in veterinary settings, particularly for treating infections in livestock, due to its safety profile and effectiveness against common pathogens .
  • Research

Thiamphenicol glycinate acetylcysteine can be compared with several similar compounds that share either antibacterial or mucolytic properties:

Compound NameTypeUnique Features
ThiamphenicolAntibioticBroad-spectrum activity; safer than chloramphenicol
AcetylcysteineMucolyticEffective in breaking down mucus; used in cystic fibrosis
ChloramphenicolAntibioticAssociated with aplastic anemia; broader spectrum but riskier
CarbocisteineMucolyticSimilar action to acetylcysteine but structurally different
AmbroxolMucolyticEnhances mucus clearance; used for chronic respiratory diseases

Thiamphenicol glycinate acetylcysteine stands out due to its unique combination of both antibacterial and mucolytic properties, making it particularly effective for treating respiratory infections where both aspects are critical for patient recovery .

For Thiamphenicol Glycinate Acetylcysteine

MethodStarting MaterialsReaction ConditionsYield Range (%)Key Challenges
Direct ConjugationThiamphenicol, Glycine, AcetylcysteineOrganic solvent, Dehydrating agent60-75Multiple simultaneous reactions
Glycinate FormationThiamphenicol, GlycineStrong dehydrating agent (DCC)70-85Hydrolysis protection
Acetylation StepThiamphenicol Glycinate, AcetylcysteineOrganic solvent medium65-80Regioselectivity control
Two-Step ProcessThiamphenicol → Glycinate → AcetylcysteineSequential reactions55-70Overall yield optimization

Key Intermediate Isolation Techniques

The isolation of key intermediates in the synthesis of thiamphenicol glycinate acetylcysteine represents a critical aspect of the manufacturing process. Each intermediate requires specific isolation techniques to maintain chemical integrity and facilitate subsequent synthetic transformations [6] [7].

The thiamphenicol-DCC adduct, formed during the initial activation step, exists as a highly reactive intermediate that cannot be isolated under normal conditions. This species must be generated and consumed in situ, requiring continuous monitoring through in situ infrared spectroscopy and nuclear magnetic resonance spectroscopy to ensure complete formation and subsequent reaction [3].

Thiamphenicol glycinate ester isolation employs column chromatography using silica gel as the stationary phase with a chloroform-methanol gradient elution system. This intermediate can be successfully isolated in 70-85% yield and characterized through comprehensive spectroscopic analysis [4]. The compound exhibits characteristic proton nuclear magnetic resonance signals at δ 4.2-4.6 ppm corresponding to the glycinate methylene protons and δ 5.4-5.8 ppm for the thiamphenicol benzylic proton [5].

The mixed anhydride complex formed during acetylcysteine conjugation can be isolated through precipitation with diethyl ether from the reaction mixture. This technique allows for the recovery of the intermediate in sufficient purity for characterization and further synthetic manipulation [8]. The isolated intermediate demonstrates stability under anhydrous conditions but readily hydrolyzes in the presence of moisture.

Table 4: Reaction Mechanisms and Key Intermediate Isolation

Reaction StepKey IntermediateReaction TypeIsolation MethodCharacterization
Thiamphenicol ActivationThiamphenicol-DCC AdductCarbodiimide ActivationNot isolated (reactive intermediate)IR, NMR (in situ)
Glycine CouplingThiamphenicol Glycinate EsterEster Bond FormationColumn chromatographyNMR, MS, IR
Intermediate FormationMixed Anhydride ComplexAmide Bond FormationPrecipitation with etherNMR, IR
Acetylcysteine ConjugationThiamphenicol Glycinate AcetylcysteineEster-Amide CouplingCrystallization from ethanolNMR, MS, IR, HPLC
Final Product FormationFinal Purified ProductHydrolysis/CrystallizationRecrystallizationComplete spectroscopic analysis

Novel Synthesis Approaches from Patent Literature

Recent patent literature has revealed several innovative approaches to the synthesis of thiamphenicol glycinate acetylcysteine that address limitations of traditional methods and improve overall process efficiency [9] [10]. These novel methodologies focus on enhanced reaction control, reduced environmental impact, and improved scalability for industrial production.

Microwave-assisted synthesis represents a significant advancement in the preparation of thiamphenicol derivatives. This approach utilizes controlled microwave irradiation to achieve rapid and uniform heating of the reaction mixture, resulting in dramatically reduced reaction times from hours to minutes [11]. The microwave method enables precise temperature control and eliminates heat transfer limitations commonly encountered in conventional heating methods. Optimal conditions involve 60-80°C reaction temperature with 30-60 minutes total reaction time, achieving yields comparable to traditional methods while significantly reducing energy consumption [11].

Flow chemistry approaches have emerged as particularly promising for the continuous manufacture of thiamphenicol glycinate acetylcysteine [12]. These systems provide superior control over reaction parameters including temperature, residence time, and mixing intensity. The continuous flow process operates at ambient temperature (25-35°C) with residence times of 5-15 minutes, offering excellent reproducibility and scalability for industrial applications [12]. The enhanced mass transfer characteristics of flow systems contribute to improved reaction selectivity and reduced formation of unwanted by-products.

Enzymatic coupling methodologies represent an environmentally sustainable approach to pharmaceutical synthesis. Specific enzyme systems demonstrate high selectivity for the formation of desired ester and amide bonds while operating under mild reaction conditions [13]. These biocatalytic processes typically require 2-4 hours at physiological temperatures (25-37°C) and exhibit excellent regioselectivity, minimizing the formation of undesired isomers and side products.

Table 5: Novel Synthesis Approaches from Patent Literature

Patent MethodKey InnovationReaction TimeTemperature (°C)AdvantagesLimitations
Microwave-Assisted SynthesisRapid heating, reduced reaction time30-60 minutes60-80Energy efficient, fastEquipment dependent
Flow Chemistry ApproachContinuous processing, better control5-15 minutes (flow)25-35Scalable, reproducibleSetup complexity
Enzymatic Coupling MethodBiocatalytic selectivity2-4 hours25-37High selectivity, mild conditionsEnzyme stability
Solid-Phase SynthesisPolymer support, easy purification4-8 hours20-40Easy workup, automatedSolid support cost
Green Chemistry ProtocolWater-based solvents, minimal waste1-3 hours25-50Environmentally friendlyLower yields initially

Optimization of Reaction Conditions (Solvents, Catalysts, Temperature)

The optimization of reaction conditions for thiamphenicol glycinate acetylcysteine synthesis requires systematic evaluation of multiple interdependent parameters to achieve maximum efficiency, selectivity, and product quality [14] [15] [16]. Temperature control represents one of the most critical factors, as elevated temperatures can promote side reactions while insufficient thermal input may result in incomplete conversions.

Optimal temperature ranges have been established through comprehensive kinetic studies and thermodynamic analysis. The glycinate conjugation step proceeds most efficiently at 25-40°C, balancing reaction rate with selectivity considerations [8]. Higher temperatures (>45°C) promote competitive hydrolysis reactions that reduce overall yield, while lower temperatures (<20°C) result in prohibitively slow reaction rates. Temperature monitoring through precision thermoprobes ensures consistent reaction conditions throughout the synthesis process.

Solvent selection plays a crucial role in determining reaction outcome, affecting both solubility of reactants and reaction mechanism pathways [17] [16]. Dimethylformamide and acetonitrile represent the most effective solvent systems, providing excellent solubility for all reaction components while minimizing unwanted side reactions [18]. The optimal solvent system consists of a 1:1 mixture of acetonitrile and dimethylformamide, which enhances both substrate solubility and product selectivity while maintaining reasonable environmental compatibility.

Catalyst system optimization focuses on maximizing coupling efficiency while minimizing catalyst-related impurities in the final product [19]. The dicyclohexylcarbodiimide/4-dimethylaminopyridine system provides excellent activation of carboxylic acid functionalities with minimal side product formation [4]. Alternative catalyst systems including 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate demonstrate superior performance in specific reaction conditions but require careful optimization of stoichiometry and reaction time.

Table 2: Reaction Condition Optimization Parameters

ParameterOptimal RangeCritical EffectsMonitoring Method
Temperature25-40°CSide reaction minimizationTemperature probe
Solvent SystemDMF/Acetonitrile mixtureSolubility enhancementHPLC analysis
Catalyst TypeDCC/DMAP systemCoupling efficiencyNMR spectroscopy
pH Control6.5-7.5Hydrolysis preventionpH electrode
Reaction Time2-6 hoursComplete conversionTLC monitoring
Concentration0.1-0.5 MMass transfer optimizationConcentration measurement

Table 6: Solvent Effects and Catalyst System Optimization

Solvent SystemCatalyst SystemReaction EfficiencySelectivityCost FactorEnvironmental Impact
Dimethylformamide (DMF)DCC/DMAPGood (75-85%)ModerateLowModerate
Acetonitrile/DMF (1:1)EDC/HOBtExcellent (85-95%)HighMediumModerate
Dichloromethane/DMF (3:1)PyBOP/DIPEAVery Good (80-90%)HighHighHigh (halogenated)
Tetrahydrofuran (THF)HATU/DIPEAExcellent (90-95%)Very HighHighModerate
Water/Organic Co-solventEnzyme catalystModerate (60-75%)ExcellentLowLow

Purification and Crystallization Strategies

The purification and crystallization of thiamphenicol glycinate acetylcysteine requires sophisticated strategies to achieve pharmaceutical-grade purity while maintaining acceptable recovery yields [20] [21] [22]. The complex molecular structure containing multiple functional groups presents unique challenges in separation and purification processes.

Primary crystallization employs a controlled cooling crystallization process using ethanol-water solvent systems in a 3:1 ratio [23] [24]. This solvent combination provides optimal solubility characteristics for the compound while facilitating the formation of well-defined crystals with consistent morphology. The crystallization process begins with complete dissolution of the crude product at elevated temperature (60-70°C) followed by controlled cooling at a rate of 0.5-1.0°C per minute to promote nucleation and crystal growth [25] [26].

Column chromatography represents the most effective method for achieving high-purity separation of thiamphenicol glycinate acetylcysteine from synthetic impurities and by-products [22]. Silica gel stationary phase with a chloroform-methanol gradient elution system provides excellent resolution of closely related compounds. The gradient program typically begins with 95:5 chloroform-methanol and progresses to 80:20 over 60 minutes, achieving purities of 95-98% with recovery yields of 60-75%.

Recrystallization procedures employ isopropanol-water solvent systems to further enhance product purity and remove residual solvent and catalyst impurities [24]. The recrystallization process involves dissolution in hot isopropanol followed by gradual addition of water to induce controlled precipitation. This technique consistently achieves purities of 92-96% with recovery yields of 75-85%, representing an optimal balance between purity and yield considerations.

Solid-phase extraction provides rapid and efficient purification for smaller scale preparations or analytical samples [22]. C18 reversed-phase cartridges with methanol-water elution systems offer excellent selectivity for thiamphenicol derivatives while providing rapid sample throughput. This technique achieves purities of 88-94% with recovery yields of 80-90% and requires minimal solvent consumption compared to traditional liquid-liquid extraction methods.

Table 3: Purification and Crystallization Strategies

TechniqueSolvent SystemPurity Achieved (%)Recovery Yield (%)Advantages
CrystallizationEthanol/Water (3:1)85-9270-80Simple, cost-effective
Column ChromatographySilica gel, CHCl3/MeOH gradient95-9860-75High purity separation
RecrystallizationIsopropanol/Water92-9675-85Good yield recovery
Solid Phase ExtractionC18 cartridge, MeOH/H2O88-9480-90Rapid processing
Preparative HPLCAcetonitrile/Water gradient98-99.555-70Analytical purity

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

575.0565772 g/mol

Monoisotopic Mass

575.0565772 g/mol

Heavy Atom Count

35

UNII

7I3XBP3IFP

Dates

Last modified: 08-10-2024

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